Regiochemical Specificity: C4-Alkyne Position Enables (Z)-4-Tetradecenyl Acetate Pheromone Synthesis Unattainable with C9- or C11-Isomers
The patent CN105669455A explicitly employs 2-[(Tetradec-4-yn-1-yl)oxy]oxane as the THP-protected alkynol intermediate to construct the (Z)-4-tetradecenyl acetate pheromone component of Apocheima cinerarius, achieving a total yield of 58.1% over the protection–coupling–acetylation sequence [1]. The C4 alkyne position is structurally determinant: after deprotection and stereoselective semi-hydrogenation, it yields the (Z)-4-alkene isomer, which matches the natural pheromone's double-bond position [1]. Positional isomers with alkyne at C9 (CAS 19754-59-7) or C11 (CAS 71084-06-5) would produce (Z)-9- or (Z)-11-tetradecenyl acetates, respectively, which are structurally distinct pheromone components of different insect species and are inactive for A. cinerarius [2].
| Evidence Dimension | Synthetic yield to target (Z)-4-tetradecenyl acetate via THP-protected alkynol intermediate |
|---|---|
| Target Compound Data | 58.1% total yield (protection, coupling, acetylation) [1] |
| Comparator Or Baseline | C9-isomer (2-tetradec-9-ynoxyoxane, CAS 19754-59-7): produces (Z)-9-tetradecenyl acetate (different target); C11-isomer (2-tetradec-11-ynoxyoxane, CAS 71084-06-5): produces (Z)-11-tetradecenyl acetate (different target) |
| Quantified Difference | C4-isomer is the only isomer that can produce the A. cinerarius pheromone component; substitution yields an inactive compound [2] |
| Conditions | Multi-step synthesis per CN105669455A: THP protection of 4-tetradecyn-1-ol, alkynyl coupling with alkyl halide, acetylation, then stereoselective semi-hydrogenation |
Why This Matters
For procurement supporting A. cinerarius pheromone production or (Z)-4-alkenyl acetate synthesis, the C4-positional isomer is chemically irreplaceable; ordering a C9- or C11-isomer yields a different final product with no activity for the target species.
- [1] Chinese Patent CN105669455A. Method for preparing Apocheima cinerarius sex pheromone. Xinjiang Technical Institute of Physics and Chemistry, CAS, filed 2016-02-19, published 2016-06-15. View Source
- [2] Yan, Q. et al. Synthesis of Sex Pheromone Candidates of Apocheima cinerarius Erschoff and Screening of the Activity. Nongyao (Pesticides), 2013, 52(3), 189–192. View Source
